![molecular formula C6H8N8 B14370633 N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Amino(hydrazinyl)methylidene]-3H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as a kinase inhibitor, which makes it a promising candidate for cancer treatment and other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Amino(hydrazinyl)methylidene]-3H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the reaction of 4-amino-3-cyano-pyrazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Amino(hydrazinyl)methylidene]-3H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazinyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the amino or hydrazinyl groups.
Scientific Research Applications
3-[Amino(hydrazinyl)methylidene]-3H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Mechanism of Action
The mechanism of action of 3-[Amino(hydrazinyl)methylidene]-3H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins that are essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A parent compound with similar structural features but lacking the amino and hydrazinyl groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
3-[Amino(hydrazinyl)methylidene]-3H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific functional groups, which confer distinct biological activities. The presence of both amino and hydrazinyl groups enhances its ability to interact with biological targets, making it a more potent inhibitor of kinases compared to its analogs. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C6H8N8 |
|---|---|
Molecular Weight |
192.18 g/mol |
IUPAC Name |
N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C6H8N8/c7-4-2-3(5(8)12-9)13-14-6(2)11-1-10-4/h1H,9H2,(H2,8,12)(H3,7,10,11,13,14) |
InChI Key |
OZMHHYWNBYAMGE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC2=NNC(=C2C(=N1)N)/C(=N/N)/N |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


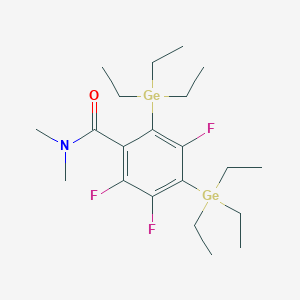
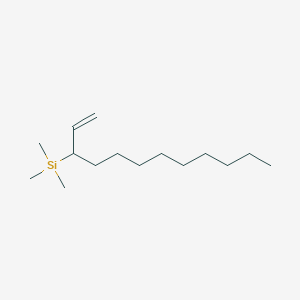
![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)

![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
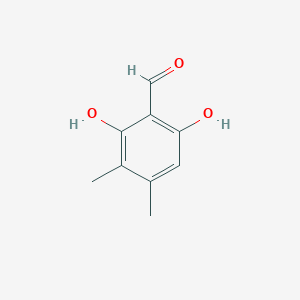
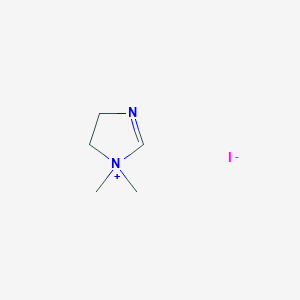
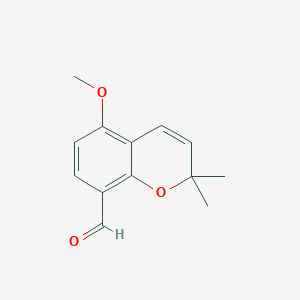
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)

![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
